molecular formula C21H23N5O4 B14111298 6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14111298
M. Wt: 409.4 g/mol
InChI Key: GKIQBQOQYVRNNV-UHFFFAOYSA-N
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Description

8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, multiple methyl groups, and a prop-2-en-1-yl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dimethoxyphenyl group: This step may involve a substitution reaction where the dimethoxyphenyl group is introduced onto the core structure.

    Addition of methyl groups: Methylation reactions are used to introduce the methyl groups at specific positions on the core structure.

    Attachment of the prop-2-en-1-yl side chain: This can be achieved through an alkylation reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: The prop-2-en-1-yl side chain can participate in addition reactions, such as hydrogenation, to form saturated derivatives.

Scientific Research Applications

8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar compounds to 8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives and compounds with similar structural features. Some examples are:

Properties

Molecular Formula

C21H23N5O4

Molecular Weight

409.4 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H23N5O4/c1-7-10-24-19(27)17-18(23(4)21(24)28)22-20-25(12(2)13(3)26(17)20)15-11-14(29-5)8-9-16(15)30-6/h7-9,11H,1,10H2,2-6H3

InChI Key

GKIQBQOQYVRNNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CC=C)C)C

Origin of Product

United States

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